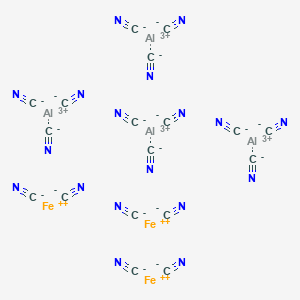
(2,4-ジメチルフェニル)チオ尿素
説明
2,4-Dimethylphenylthiourea is a useful research compound. Its molecular formula is C9H12N2S and its molecular weight is 180.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2,4-Dimethylphenylthiourea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,4-Dimethylphenylthiourea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethylphenylthiourea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗菌作用
(2,4-ジメチルフェニル)チオ尿素: は、その抗菌効果について研究されてきました。 様々な細菌の増殖を阻害する可能性があり、耐性菌に対抗する新しい抗生物質の開発に役立つ可能性があります .
抗酸化活性
この化合物は、細胞を酸化ストレスから保護する上で重要な抗酸化特性も示しています。 このストレスは、癌や神経変性疾患など、多くの病気に関与しています .
抗癌作用
研究によると、(2,4-ジメチルフェニル)チオ尿素誘導体は、抗癌剤として可能性を秘めていることが示されています。 癌細胞の増殖を阻害する能力から、腫瘍学の分野で注目されています .
抗炎症作用
(2,4-ジメチルフェニル)チオ尿素の抗炎症効果は、慢性炎症性疾患の治療に有益です。 炎症を軽減することで、症状を和らげ、生活の質を向上させることができます .
アルツハイマー病治療研究
アルツハイマー病の治療法の探索において、(2,4-ジメチルフェニル)チオ尿素誘導体は、この病気の進行に関与する酵素を阻害する可能性について検討されています .
抗マラリアの可能性
この化合物の抗マラリア特性は、世界的に大きな影響を与え続けているマラリアの新しい治療法を開発する上で重要です .
抗結核作用
(2,4-ジメチルフェニル)チオ尿素を含むチオ尿素誘導体は、結核対策における役割について調査されています。 結核菌に対するその作用機序は、重要な研究分野です .
有機合成
生物学的用途以外に、(2,4-ジメチルフェニル)チオ尿素は有機合成において中間体として使用されます。 反応におけるその多様性により、化学合成において貴重な化合物となっています .
作用機序
Target of Action
(2,4-Dimethylphenyl)thiourea, also known as 1-(2,4-Dimethylphenyl)-2-thiourea or 2,4-Dimethylphenylthiourea, primarily targets enzymes such as α-amylase , α-glucosidase , acetylcholinesterase (AChE) , and butyrylcholinesterase (BuChE) . These enzymes play crucial roles in various biological processes. For instance, α-amylase and α-glucosidase are involved in carbohydrate metabolism, while AChE and BuChE are key enzymes in the nervous system, responsible for the breakdown of acetylcholine, a neurotransmitter .
Mode of Action
The compound interacts with its targets by inhibiting their activity. For example, it has been found to be a potent inhibitor of AChE . By inhibiting these enzymes, (2,4-Dimethylphenyl)thiourea alters the normal biochemical processes in which these enzymes are involved.
Biochemical Pathways
The inhibition of α-amylase and α-glucosidase affects the carbohydrate metabolism pathway, potentially leading to a decrease in the breakdown of complex carbohydrates into simple sugars . The inhibition of AChE and BuChE can disrupt the cholinergic system in the nervous system, affecting nerve signal transmission .
Result of Action
The inhibition of the target enzymes by (2,4-Dimethylphenyl)thiourea can lead to various molecular and cellular effects. For instance, the inhibition of α-amylase and α-glucosidase could potentially affect blood sugar levels, while the inhibition of AChE and BuChE could impact nerve signal transmission .
生化学分析
Biochemical Properties
(2,4-Dimethylphenyl)thiourea interacts with various enzymes and proteins. For instance, it has been found to inhibit enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . The nature of these interactions is complex and involves binding to the active sites of these enzymes, thereby inhibiting their activity .
Cellular Effects
The effects of (2,4-Dimethylphenyl)thiourea on cells are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit glucose-6-phosphatase (G6Pase), an enzyme crucial for glucose metabolism .
Molecular Mechanism
At the molecular level, (2,4-Dimethylphenyl)thiourea exerts its effects through binding interactions with biomolecules and changes in gene expression. It binds to the active sites of enzymes, inhibiting their activity and thereby influencing cellular processes .
Dosage Effects in Animal Models
The effects of (2,4-Dimethylphenyl)thiourea vary with different dosages in animal models. Studies have shown that it exhibits no toxic effect on any of the hematological and biochemical parameters or on liver histology of the experimental animals at any studied dose rate .
Metabolic Pathways
(2,4-Dimethylphenyl)thiourea is involved in various metabolic pathways. It interacts with enzymes such as G6Pase, influencing metabolic flux and metabolite levels .
特性
IUPAC Name |
(2,4-dimethylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2S/c1-6-3-4-8(7(2)5-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGLPYRXTCQWHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168282 | |
| Record name | Thiourea, (2,4-dimethylphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16738-20-8 | |
| Record name | N-(2,4-Dimethylphenyl)thiourea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16738-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, 2-thio-1-(2,4-xylyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016738208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiourea, (2,4-dimethylphenyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70168282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,4-dimethylphenyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 3-Acetyl-1-(2,4-dimethylphenyl)thiourea as revealed by its crystal structure?
A1: The crystal structure analysis of 3-Acetyl-1-(2,4-dimethylphenyl)thiourea reveals several important structural features:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol](/img/structure/B95941.png)
![[(Z)-[(E)-4-(3-Methoxyphenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B95942.png)


